N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of isonicotinamides These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the isonicotinamide core: This can be achieved through the reaction of isonicotinic acid with an appropriate amine under dehydrating conditions.
Introduction of the carbamoylphenyl group: This step may involve the reaction of the isonicotinamide intermediate with a carbamoyl chloride derivative in the presence of a base.
Attachment of the tetrahydropyran-4-yloxy moiety: This can be accomplished by reacting the intermediate with tetrahydropyran-4-ol under suitable conditions, such as using a coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield this compound oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in cell biology and biochemistry.
Medicine: Its unique structure suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Pathway interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(2-carbamoylphenyl)isonicotinamide: Lacks the tetrahydropyran-4-yloxy moiety, potentially altering its chemical and biological properties.
2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide: Does not have the carbamoylphenyl group, which may affect its activity and applications.
Uniqueness
N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c19-17(22)14-3-1-2-4-15(14)21-18(23)12-5-8-20-16(11-12)25-13-6-9-24-10-7-13/h1-5,8,11,13H,6-7,9-10H2,(H2,19,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSKVYDZOZDYQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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